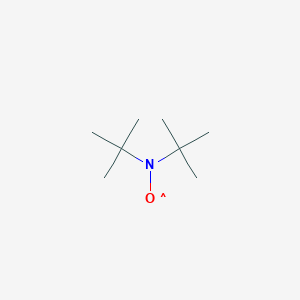

Di-tert-butyl nitroxide

描述

Di-tert-butyl nitroxide (DBN) is a stable free radical compound that has been extensively studied due to its unique chemical properties and potential applications in various fields, including polymer chemistry and magnetic materials. The stability of DBN makes it an attractive candidate for use in nitroxide-mediated free radical polymerizations and as a spin label in electron paramagnetic resonance (EPR) studies .

Synthesis Analysis

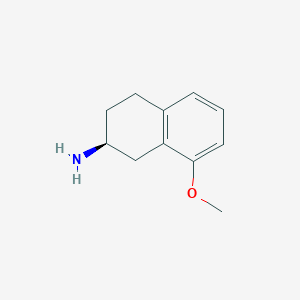

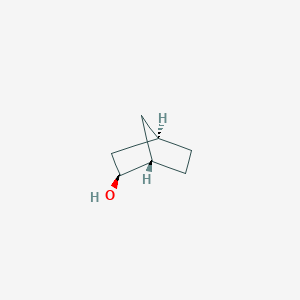

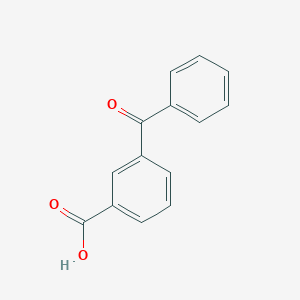

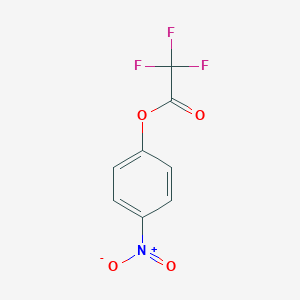

The synthesis of DBN and its derivatives can be achieved through various methods. For instance, DBN can be used in the controlled polymerization of tert-butyl acrylate (tBA), as demonstrated by the increased polymerization rate with the addition of dicumyl peroxide (DCP) without significantly broadening the polydispersity . Another synthesis approach involves the reaction of secondary amines with tert-butyl nitrite (TBN) under solvent-free conditions, which is notable for its broad substrate scope and stability of sensitive functional groups . Additionally, DBN derivatives have been synthesized by lithiation of tribromobenzene followed by reaction with 2-methyl-2-nitrosopropane and oxidation with Ag2O .

Molecular Structure Analysis

The molecular structure of DBN derivatives can exhibit interesting configurations, such as the isosceles triangular arrangement of spins in 2,4-dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), which displays significant dihedral angles between the N-O bonds and the benzene ring plane . The EPR spectrum of this triradical shows quartet signals, indicating the presence of antiferromagnetic exchange interactions among the spins .

Chemical Reactions Analysis

DBN is involved in various chemical reactions due to its radical nature. It has been used as a N1 synthon in multicomponent reactions leading to the formation of fused quinolines and isoquinolines through sequential C-N bond formations . DBN also participates in the formation of supramolecular structures with switchable magnetic properties, as seen in the intramolecular ferromagnetic and antiferromagnetic coupling in different complexes . Furthermore, DBN can act as a ganglioplegic agent, affecting nerve impulse transmission across sympathetic ganglia .

Physical and Chemical Properties Analysis

The physical and chemical properties of DBN and its derivatives are influenced by their radical nature and molecular structure. For example, a designed room-temperature triplet ligand from pyridine-2,6-diyl bis(tert-butyl nitroxide) shows a ground triplet state at room temperature and can form complexes with diamagnetic ions . The electron pair acceptor properties of alkali cations in zeolite Y have been studied using adsorbed DBN, revealing a linear dependence of the nitrogen spin density on the electronegativity of the zeolite cations . The reaction behavior of DBN with various substrates has been characterized, showing stability under certain conditions and reactivity with compounds such as diethylhydroxylamine and thiols .

科学研究应用

1. Molecular Probes and Labels

DTBN is widely utilized as a molecular probe and label in biophysics, structural biology, and biomedical research. Its resistance to chemical reduction is crucial for these applications. The redox properties of DTBN depend on ring size and electronic and steric effects of the substituents, making it versatile for different research settings (Zhurko et al., 2020).

2. Study of Electron Pair Acceptor Properties

DTBN has been used to study the electron pair acceptor properties of monovalent zeolite cations. By forming adsorption complexes, DTBN helps to understand the Lewis acidity of these cations, with electron spin resonance spectroscopy revealing changes in the spin density distribution (Gutjahr et al., 2001).

3. Development of Triplet Ligands

DTBN derivatives have been developed as room-temperature triplet ligands, displaying potential in complex formation. This application signifies its role in developing new materials with specific magnetic properties (Kawakami et al., 2016).

4. Electrochemical Studies

The electrochemical behavior of DTBN has been analyzed, particularly its oxidation at platinum electrodes. Understanding its redox potential and electron transfer rate constants provides insights into its behavior in various chemical environments (Kishioka & Yamada, 2005).

5. Solvent Effect Studies

DTBN's hyperfine tensors are influenced by different solvents, an aspect crucial for simulations in electron paramagnetic resonance (EPR) line shapes. The solvent dependence is important in analytical chemistry and material science (Mattar & Stephens, 2001).

6. Adsorption Complex Characterization

DTBN's interaction with lithium cations in LiY zeolites has been characterized, providing insights into the formation of adsorption complexes. This application is significant in materials science and catalysis (Gutjahr et al., 2002).

安全和危害

Di-tert-butyl nitroxide is classified as a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation . It should be handled with care, avoiding ingestion and inhalation. It should be used only outdoors or in a well-ventilated area .

属性

InChI |

InChI=1S/C8H18NO/c1-7(2,3)9(10)8(4,5)6/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJMHSMEPSUICM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N(C(C)(C)C)[O] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873272 | |

| Record name | Di-tert-butyl nitroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl nitroxide | |

CAS RN |

2406-25-9 | |

| Record name | Di-tert-butyl nitroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2406-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-t-butyl nitroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002406259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitroxide, bis(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl nitroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di(tert-butyl)aminyl oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

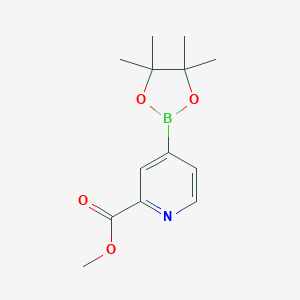

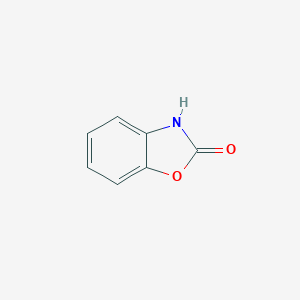

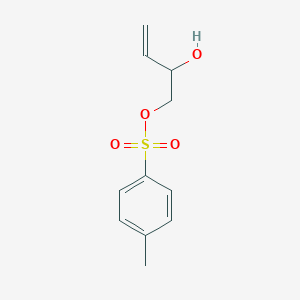

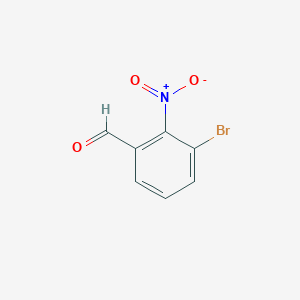

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Propanoic acid, 3-[(3-amino-2-pyridinyl)thio]-(9CI)](/img/structure/B145953.png)